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Compound of Interest

Compound Name: (2-Tert-butylphenoxy)acetic acid

Cat. No.: B103121

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid. Compounds within this
class are of interest in various fields of chemical and pharmaceutical research. The structural
elucidation and confirmation of such molecules are fundamentally reliant on a suite of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an
overview of the expected spectroscopic data for (2-tert-butylphenoxy)acetic acid and outlines
the standard experimental protocols for acquiring such data.

Note on Data Availability: Publicly accessible, experimentally-derived spectroscopic data
specifically for (2-tert-butylphenoxy)acetic acid (the ortho-isomer) is limited. The data
presented in the following tables is for the closely related and well-documented para-isomer,
(4-tert-butylphenoxy)acetic acid. This information is provided as a representative example to
illustrate the expected spectral features of a substituted tert-butylphenoxyacetic acid.

Data Presentation: Spectroscopic Data of (4-Tert-
butylphenoxy)acetic acid

The following tables summarize the key spectroscopic data for (4-tert-butylphenoxy)acetic acid.
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Table 1: *H NMR Data of (4-Tert-butylphenoxy)acetic acid
Chemical Shift (d)
ppm

Multiplicity Integration Assighment

Data not available in a
structured format from

search results.

Table 2: 3*C NMR Data of (4-Tert-butylphenoxy)acetic
acid
Chemical Shift (8) ppm Assignment

Data not available in a structured format from

search results.

Table 3: Infrared (IR) Spectroscopy Data of (4-Tert-
butylphenoxy)acetic acid

Wavenumber (cm—?) Description of Vibration

Specific peak data not available. Expect
characteristic peaks for O-H (broad), C=0, C-0,
and aromatic C-H stretches.

Table 4: Mass Spectrometry (MS) Data of (4-Tert-
butylphenoxy)acetic acid
m/z

Interpretation

208.11 Molecular lon [M]*

Further fragmentation data not available.

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols applicable to the analysis of compounds such as (2-tert-
butylphenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is typically used.
Sample Preparation:

o Approximately 5-10 mg of the solid (2-tert-butylphenoxy)acetic acid is accurately weighed
and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls;
Dimethyl sulfoxide-de, DMSO-de).

» Asmall amount of a reference standard, such as tetramethylsilane (TMS), may be added if
the solvent does not contain a reference.

e The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Typically set to 12-16 ppm.

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

Relaxation Delay: A delay of 1-2 seconds between scans is common.
13C NMR Acquisition:

o Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum to single lines for each unique carbon atom.

o Spectral Width: Typically set to 200-220 ppm.
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e Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of 13C.

» Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or
germanium).

e Pressure is applied using a built-in clamp to ensure good contact between the sample and
the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded first.

The sample spectrum is then recorded.

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~tis standard.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron lonization (El) is
a common ionization technique.
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Sample Preparation (for LC-MS):

» Adilute solution of the sample is prepared in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

e The solution is filtered through a syringe filter (0.22 or 0.45 um) to remove any particulate
matter.

Data Acquisition (LC-MS with ESI):

« lonization Mode: Electrospray lonization (ESI), typically in both positive and negative ion
modes to observe [M+H]* and [M-H]~ ions, respectively.

e Mass Range: A scan range of m/z 50-500 is generally appropriate for a molecule with a
molecular weight of 208.25 g/mol .

e Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural
information from the fragment ions.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship between the different techniques for structural elucidation.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logical Relationship of Spectroscopic Techniques.

 To cite this document: BenchChem. [Spectroscopic Elucidation of (2-Tert-
butylphenoxy)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b103121#spectroscopic-data-nmr-ir-ms-of-2-tert-
butylphenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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